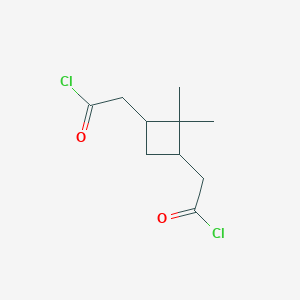
2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclobutane ring with two acetyl chloride groups attached to it, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride typically involves the reaction of 2,2-dimethylcyclobutane-1,3-diol with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,2-dimethylcyclobutane-1,3-diol.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Various substituted cyclobutane derivatives.
Hydrolysis: 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: Reduced alcohols or other derivatives.
Scientific Research Applications
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride involves its reactivity with various nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or hydrolysis. The compound’s unique structure allows it to interact with different molecular entities, leading to diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclobutane-1,3-diol: A precursor in the synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride.
Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Another cyclobutane derivative with different substituents.
Uniqueness
This detailed article provides a comprehensive overview of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
193811-34-6 |
|---|---|
Molecular Formula |
C10H14Cl2O2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2-[3-(2-chloro-2-oxoethyl)-2,2-dimethylcyclobutyl]acetyl chloride |
InChI |
InChI=1S/C10H14Cl2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3 |
InChI Key |
VIVDDABWEZKJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1CC(=O)Cl)CC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















